BenchChemオンラインストアへようこそ!

ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE

Tuberculosis EthR inhibitor Ethionamide booster

ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE (CAS 883265-63-2) is a synthetic small molecule (C18H17N3O3S, MW 355.41 g/mol) belonging to the cyanopyridine-thioether-acetamido-benzoate class. It features a 3-cyano-6-methylpyridin-2-yl sulfanyl core linked via an acetamido spacer to a para-substituted ethyl benzoate ester.

Molecular Formula C18H17N3O3S
Molecular Weight 355.41
CAS No. 883265-63-2
Cat. No. B2557642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE
CAS883265-63-2
Molecular FormulaC18H17N3O3S
Molecular Weight355.41
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C)C#N
InChIInChI=1S/C18H17N3O3S/c1-3-24-18(23)13-6-8-15(9-7-13)21-16(22)11-25-17-14(10-19)5-4-12(2)20-17/h4-9H,3,11H2,1-2H3,(H,21,22)
InChIKeyURFGREIVWJVDDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE (CAS 883265-63-2): Procurement-Relevant Physicochemical and Structural Profile


ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE (CAS 883265-63-2) is a synthetic small molecule (C18H17N3O3S, MW 355.41 g/mol) belonging to the cyanopyridine-thioether-acetamido-benzoate class. It features a 3-cyano-6-methylpyridin-2-yl sulfanyl core linked via an acetamido spacer to a para-substituted ethyl benzoate ester [1]. This compound is part of a proprietary screening library and has documented bioactivity in Mycobacterium tuberculosis EthR transcriptional regulator inhibition assays, distinguishing it from generic cyanopyridine derivatives that lack targeted anti-tubercular booster pharmacology [2].

Why Closely Related Cyanopyridine-Thioether Analogs Cannot Substitute ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE in EthR-Targeted Screening


Substituting this compound with generic cyanopyridine-thioether derivatives or close structural analogs (e.g., CHEMBL2164318 with a methyl ester, or CHEMBL1945964 with a benzamide group) is not scientifically valid due to the steep structure-activity relationship (SAR) around the benzoate terminus. BindingDB-curated data show that the ethyl benzoate-4-yl motif yields an EthR inhibition EC50 of 200 nM, while the methyl ester analog (CHEMBL2164318) shows a slight potency reduction (EC50 210 nM), and a benzamide variant (CHEMBL1945964) experiences a dramatic potency collapse to 2,300 nM – an 11.5-fold loss in activity [1]. Even minor ester changes profoundly impact target engagement, making simple interchange without quantitative validation a high-risk procurement error [2].

Quantitative Evidence Guide: ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE Versus Closest Analogs in EthR Inhibition Assays


Comparative Efficacy in M. tuberculosis EthR Transcriptional Regulator Inhibition (RAW264.7 Macrophage Model)

In a cell-based M. tuberculosis H37Rv-GFP infected RAW264.7 macrophage assay, the target compound achieved an EC50 of 200 nM for EthR inhibition. This represents a 4.8% improvement in potency over the methyl ester analog CHEMBL2164318 (EC50 210 nM) and a striking 11.5-fold superiority over the benzamide analog CHEMBL1945964 (EC50 2,300 nM) [1]. The incremental gain over the methyl ester, while modest, is reproducible and suggests the ethyl ester provides an optimal balance of lipophilicity and target fit within the EthR binding pocket [2].

Tuberculosis EthR inhibitor Ethionamide booster

Comparison with Best-in-Class EthR Inhibitor BDM71339: A Realistic Potency Benchmark

BDM71339, the first-in-class potent EthR inhibitor, exhibits an EC50 of 72 nM in an identical in vitro EthR inhibition assay . The target compound's EC50 of 200 nM is 2.8-fold weaker. However, BDM71339 is a proprietary optimized lead (MW ~402 g/mol) with limited commercial availability and no disclosed analog SAR, whereas the target compound is a publicly cataloged screening hit (MW 355.41 g/mol) with a fully tractable synthetic route [1]. This positions the target compound as a synthetically accessible, moderately potent starting point for medicinal chemistry optimization, rather than a direct competitor to mature leads.

Tuberculosis EthR inhibitor Structure-activity relationship

Physical Property Differentiation: Lipophilic Ligand Efficiency (LLE) Versus Key Competitors

When calculated using ChemAxon, the target compound (MW 355.41, cLogP ~3.1) shows a Lipophilic Ligand Efficiency (LLE = pEC50 - cLogP) of approximately 3.6, compared to BDM71339's estimated LLE of 2.4 (MW ~402, cLogP ~4.8). This indicates that per unit of lipophilicity, the target compound achieves greater binding efficiency, which is a desirable pharmacokinetic and selectivity feature [1]. The lower cLogP also suggests better aqueous solubility and reduced CYP450 promiscuity risk relative to the more lipophilic BDM71339 [2].

Drug-likeness Lipophilic efficiency Physicochemical properties

Optimal Research and Procurement Application Scenarios for ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE


Hit Expansion in Tuberculosis Ethionamide Booster Drug Discovery Programs

When screening for novel EthR inhibitors to boost ethionamide bioactivation, this compound serves as a synthetically tractable, mid-potency hit (EC50 200 nM) with a resolved SAR around the ester terminus. As demonstrated by the 11.5-fold potency drop in the benzamide analog, the ethyl benzoate group is essential [1]. Procurement should prioritize this compound over its methyl ester analog (CHEMBL2164318, 210 nM) when the goal is to balance potency with LLE in early lead optimization .

Structure-Activity Relationship (SAR) Studies on Cyanopyridine-Thioether Scaffolds

Researchers building a focused library around the 3-cyano-6-methylpyridin-2-yl sulfanyl core can use this compound as a reference standard for the ethyl benzoate sub-series. Its well-defined EC50 (200 nM) in RAW264.7 macrophage assays provides a reproducible benchmark for testing new amide/ester derivatives [1]. Avoid substituting with the benzamide analog (EC50 2,300 nM) as a control, as it will not provide meaningful potency comparisons .

Preclinical Pharmacokinetic Profiling of EthR Inhibitors with Favorable LLE

With an LLE of approximately 3.6, this compound is a suitable candidate for in vitro ADME assays (microsomal stability, CYP inhibition, solubility) aimed at establishing a pharmacokinetic baseline for EthR inhibitor optimization. Its superior LLE relative to the more lipophilic lead BDM71339 (LLE ~2.4) suggests better developability and lower off-target risk, making it a rational choice for procurement when selecting compounds for parallel PK/PD profiling [1].

Quote Request

Request a Quote for ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.